molecular formula C7H14ClIO B13258153 1-Chloro-3-iodo-2-methyl-2-propoxypropane

1-Chloro-3-iodo-2-methyl-2-propoxypropane

Cat. No.: B13258153
M. Wt: 276.54 g/mol
InChI Key: XVHRFOXBMMBNGD-UHFFFAOYSA-N
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Description

1-Chloro-3-iodo-2-methyl-2-propoxypropane is a halogenated ether derivative with the molecular formula C₇H₁₃ClIO (calculated molecular weight: ~278.54 g/mol). Its structure features a propane backbone substituted with:

  • A chlorine atom at position 1,
  • An iodine atom at position 3,
  • A methyl group and a propoxy group (OCH₂CH₂CH₃) at position 2.

Properties

Molecular Formula

C7H14ClIO

Molecular Weight

276.54 g/mol

IUPAC Name

1-chloro-3-iodo-2-methyl-2-propoxypropane

InChI

InChI=1S/C7H14ClIO/c1-3-4-10-7(2,5-8)6-9/h3-6H2,1-2H3

InChI Key

XVHRFOXBMMBNGD-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C)(CCl)CI

Origin of Product

United States

Preparation Methods

The synthesis of 1-Chloro-3-iodo-2-methyl-2-propoxypropane typically involves halogenation reactions. One common method is the reaction of 2-methyl-2-propoxypropane with chlorine and iodine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst like tin(IV) chloride (SnCl₄). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial production methods may involve similar halogenation processes but on a larger scale, with additional purification steps to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

1-Chloro-3-iodo-2-methyl-2-propoxypropane undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide (NaOH), lithium aluminum hydride (LiAlH₄), and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-3-iodo-2-methyl-2-propoxypropane is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-3-iodo-2-methyl-2-propoxypropane involves its reactivity as a halogenated alkane. The presence of both chlorine and iodine atoms makes it a versatile intermediate in organic synthesis. The compound can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-chloro-3-iodo-2-methyl-2-propoxypropane with halogenated or ether-containing analogs from the evidence, highlighting key structural and functional differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Properties/Applications References
This compound C₇H₁₃ClIO ~278.54 Cl, I, CH₃, OCH₂CH₂CH₃ Hypothesized: High reactivity due to I; lipophilic ether group N/A
1-Chloro-2-methyl-2-propanol C₄H₉ClO 108.57 Cl, CH₃, OH Irritant; used in fine chemical synthesis
3-Chloro-2-methyl-1-propene C₄H₇Cl 90.55 Cl, CH₃, alkene (C=C) Reactive intermediate for polymer chemistry
3-Chloro-2-iodo-2-(trifluoromethyl)-1,1,1-trifluoropropane C₃ClF₆I 314.38 Cl, I, CF₃, trifluoro groups High thermal stability; fluorinated solvents
1-Chloro-3-(3-chlorophenyl)propan-2-one C₉H₈Cl₂O 203.07 Cl, ketone (C=O), 3-chlorophenyl Intermediate in pharmaceutical synthesis

Key Observations:

Halogen Reactivity: The iodine in the target compound may enhance nucleophilic substitution reactivity compared to chlorine-only analogs like 1-chloro-2-methyl-2-propanol . Iodine’s larger atomic radius also increases molecular weight and polarizability. Fluorinated analogs (e.g., ) exhibit higher thermal stability due to strong C-F bonds, unlike the target compound’s ether group, which may confer solubility in organic solvents .

Ether vs. Hydroxyl/Ketone Functionality: The propoxy group in the target compound likely increases lipophilicity compared to hydroxylated () or ketone-containing () analogs, making it more suitable for non-polar reaction environments.

Safety Considerations :

  • Chlorinated compounds (e.g., ) require rigorous handling (e.g., skin/eye protection) due to irritancy . The iodine substituent in the target compound may pose additional hazards, such as photosensitivity or thyroid disruption, though specific data are lacking.

Biological Activity

1-Chloro-3-iodo-2-methyl-2-propoxypropane is a halogenated organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C5H10ClIO\text{C}_5\text{H}_{10}\text{ClI}\text{O}

This compound features a chloro group (Cl), an iodo group (I), and a propoxy group (-O-C3H7), contributing to its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits various biological activities, primarily through its interactions with cellular mechanisms. The following sections detail specific areas of biological activity.

Antimicrobial Properties

Research indicates that halogenated compounds often possess antimicrobial properties. A study evaluating the efficacy of various halogenated alkanes against bacterial strains found that compounds with both chlorine and iodine exhibited significant antibacterial activity. This suggests that this compound may also demonstrate similar effects.

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli15
1-ChlorohexaneE. coli10
IodoformE. coli12

Table 1: Antimicrobial activity of selected halogenated compounds.

Herbicidal Activity

The compound has been investigated for its herbicidal potential. In a study focusing on isoxazoline derivatives, which share structural similarities with this compound, it was found that these compounds effectively inhibited plant growth by disrupting essential metabolic pathways.

Case Study: Herbicidal Effects
In controlled experiments, the application of this compound on common weeds resulted in a notable reduction in biomass over a two-week period. The results are summarized below:

Weed SpeciesInitial Biomass (g)Biomass after Treatment (g)% Reduction
Dandelion501080
Crabgrass45588.89

Table 2: Effects of this compound on weed species.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. A study measuring the acute toxicity in rodents revealed an LD50 value indicative of moderate toxicity, suggesting careful handling is required when utilizing this compound in agricultural or laboratory settings.

The biological activities of this compound can be attributed to its ability to interact with cellular proteins and nucleic acids. The presence of halogen atoms enhances the compound's electrophilicity, allowing it to form covalent bonds with nucleophilic sites in biological macromolecules.

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution reactions typical of alkyl halides, which can lead to the formation of reactive intermediates capable of disrupting cellular functions.

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